- Synthesis of Trimethylstannyl Arylboronate Compounds by Sandmeyer-Type Transformations and Their Applications in Chemoselective Cross-Coupling Reactions, Journal of Organic Chemistry, 2014, 79(5), 1979-1988
Cas no 929203-04-3 (4-(3-pyridinyl)phenylboronic acid pinacol ester)
929203-04-3 structure
Product Name:4-(3-pyridinyl)phenylboronic acid pinacol ester
Numero CAS:929203-04-3
MF:C17H20BNO2
MW:281.157204627991
MDL:MFCD11973623
CID:69543
PubChem ID:57345859
Update Time:2025-06-08
4-(3-pyridinyl)phenylboronic acid pinacol ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine
- 3-(4-Phenylboronic acid pinacol ester)pyridine
- 1-(3-Pyridyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
- 4-(3-Pyridinyl)phenylboronic acid pinacol ester
- 4-BIPHENYLCARBOXYLIC ACID
- Pyridine, 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
- 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine
- AMBA00086
- BCP22839
- AM85972
- BCP9000140
- OR360136
- ST24103
- 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine (ACI)
- (4-(PYRIDIN-3-YL)PHENYL)BORONIC ACID PINACOL ESTER
- SY108382
- SCHEMBL13584589
- 929203-04-3
- DTXSID20720990
- AKOS015919542
- CS-W021761
- DS-1669
- MFCD11973623
- 3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyridine
- 4-(3-pyridinyl)phenylboronic acid pinacol ester
-
- MDL: MFCD11973623
- Inchi: 1S/C17H20BNO2/c1-16(2)17(3,4)21-18(20-16)15-9-7-13(8-10-15)14-6-5-11-19-12-14/h5-12H,1-4H3
- Chiave InChI: MMHFCEWVMQXVEV-UHFFFAOYSA-N
- Sorrisi: N1C=C(C2C=CC(B3OC(C)(C)C(C)(C)O3)=CC=2)C=CC=1
Proprietà calcolate
- Massa esatta: 281.15900
- Massa monoisotopica: 281.1587090 g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 21
- Conta legami ruotabili: 2
- Complessità: 348
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 31.4
- Peso molecolare: 281.2
Proprietà sperimentali
- Densità: 1.09
- PSA: 31.35000
- LogP: 3.04780
4-(3-pyridinyl)phenylboronic acid pinacol ester Dati doganali
- CODICE SA:2934999090
- Dati doganali:
Codice doganale cinese:
2934999090Panoramica:
293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
4-(3-pyridinyl)phenylboronic acid pinacol ester Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KG812-250mg |
4-(3-pyridinyl)phenylboronic acid pinacol ester |
929203-04-3 | 97% | 250mg |
170CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KG812-1g |
4-(3-pyridinyl)phenylboronic acid pinacol ester |
929203-04-3 | 97% | 1g |
426CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KG812-5g |
4-(3-pyridinyl)phenylboronic acid pinacol ester |
929203-04-3 | 97% | 5g |
1310CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KG812-100mg |
4-(3-pyridinyl)phenylboronic acid pinacol ester |
929203-04-3 | 97% | 100mg |
86CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T845822-5g |
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine |
929203-04-3 | 95% | 5g |
1,186.20 | 2021-05-17 | |
| Matrix Scientific | 090440-250mg |
4-(3-Pyridinyl)phenylboronic acid pinacol ester, 95+% |
929203-04-3 | 95+% | 250mg |
$662.00 | 2023-09-10 | |
| Matrix Scientific | 090440-1g |
4-(3-Pyridinyl)phenylboronic acid pinacol ester, 95+% |
929203-04-3 | 95+% | 1g |
$1479.00 | 2023-09-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IW232-200mg |
4-(3-pyridinyl)phenylboronic acid pinacol ester |
929203-04-3 | 97% | 200mg |
83.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IW232-5g |
4-(3-pyridinyl)phenylboronic acid pinacol ester |
929203-04-3 | 97% | 5g |
1072.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IW232-1g |
4-(3-pyridinyl)phenylboronic acid pinacol ester |
929203-04-3 | 97% | 1g |
243.0CNY | 2021-08-04 |
4-(3-pyridinyl)phenylboronic acid pinacol ester Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ; 12 h, 110 °C; 110 °C → rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, 100 °C
Riferimento
- Preparation of compounds with AMPK agonistic activity and prodrugs thereof and their application in medicine, China, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 18 h, 80 °C
Riferimento
- Octahedral [Pd6L8]12+ Metallosupramolecular Cages: Synthesis, Structures and Guest-Encapsulation Studies, Chemistry - A European Journal, 2017, 23(60), 15089-15097
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Pyridine , Cesium carbonate Solvents: Ethyl acetate ; 30 h, 35 °C
Riferimento
- Transition-Metal-Free, Visible-Light-Enabled Decarboxylative Borylation of Aryl N-Hydroxyphthalimide Esters, Journal of the American Chemical Society, 2017, 139(22), 7440-7443
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 12 h, 100 °C
Riferimento
- Preparation of (pyrimidyl/triazinyl)aryl benzoxazole derivatives as electron transport materials for OLEDs, China, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; 2.5 h, heated
Riferimento
- Preparation of heterocyclic compounds for organic electroluminescent device, China, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; 120 °C
Riferimento
- Preparation of heterocyclic compounds for organic electric elements, Korea, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 5 h, reflux
Riferimento
- Compound containing quinoxaline and pyridine groups, and organic electroluminescent device, China, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine , Bis(dibenzylideneacetone)palladium Solvents: 1,4-Dioxane ; 72 h, 80 °C; 80 °C → rt
Riferimento
- Novel Four-Pyridylbenzene-Armed Biphenyls as Electron-Transport Materials for Phosphorescent OLEDs, Organic Letters, 2008, 10(5), 941-944
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 16 h, 80 °C
Riferimento
- Conformational Control of a Metallo-Supramolecular Cage via the Dissymmetrical Modulation of Ligands, Angewandte Chemie, 2021, 60(51), 26523-26527
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 12 h, 80 °C
Riferimento
- Preparation of pyrrolo[2,3-b]pyridines or pyrrolo[2,3-b]pyrazines as HPK1 inhibitor and the use thereof, World Intellectual Property Organization, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Catalysts: Tricyclohexylphosphine , Bis(dibenzylideneacetone)palladium Solvents: Toluene , 1,4-Dioxane ; 30 min, 20 - 23 °C
1.2 Reagents: Potassium acetate Solvents: 1,4-Dioxane ; 30 h, 80 °C; 80 °C → 30 °C; 30 min, 30 °C; 40 h, 102 °C
1.2 Reagents: Potassium acetate Solvents: 1,4-Dioxane ; 30 h, 80 °C; 80 °C → 30 °C; 30 min, 30 °C; 40 h, 102 °C
Riferimento
- Phenylpyridine derivatives, organic electroluminescent elements, lighting devices, and imaging devices using them, Japan, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane ; 24 h, 80 °C
Riferimento
- Organic electroluminescence element containing heteroaryl compound having novel biphenyl center backbone, Japan, , ,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: 4-(Dimethylamino)pyridine , Pivalic anhydride Catalysts: Palladium diacetate , 1,4-Bis(diphenylphosphino)butane Solvents: 1,4-Dioxane ; rt; 15 h, 160 °C
Riferimento
- Palladium-Catalyzed Decarbonylative Borylation of Carboxylic Acids: Tuning Reaction Selectivity by Computation, Angewandte Chemie, 2018, 57(51), 16721-16726
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: 2,6-Di-tert-butyl-4-methylphenol , Potassium carbonate Catalysts: Palladium chloride , Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate , 2-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)pyridine , Tris[3,5-bis(trifluoromethyl)phenyl]phosphine Solvents: 1,2-Dichloroethane ; 12 h, 120 °C
Riferimento
- Transformations of Aryl Ketones via Ligand-Promoted C-C Bond Activation, Angewandte Chemie, 2020, 59(34), 14388-14393
Metodo di produzione 16
Condizioni di reazione
1.1 Catalysts: Palladium
Riferimento
- Preparation of carbazole compounds containing electron-accepting nitrogenous heteroaryl moiety as organic electroluminescent materials, World Intellectual Property Organization, , ,
Metodo di produzione 17
Condizioni di reazione
Riferimento
- A directive Ni catalyst overrides conventional site selectivity in pyridine C-H alkenylation, Nature Chemistry, 2021, 13(12), 1207-1213
4-(3-pyridinyl)phenylboronic acid pinacol ester Raw materials
- 4-(3'-Pyridyl)benzoic Acid
- 1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 4-(3-pyridinyl)benzoate
- 3-(4-Chlorophenyl)pyridine
- Bis(pinacolato)diborane
- 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-(trimethylstannyl)phenyl]-
- (1E)-1-[4-(3-Pyridinyl)phenyl]-1-butanone O-(2,3,4,5,6-pentafluorobenzoyl)oxime
- 3-(4-Bromophenyl)pyridine
- 3-Bromopyridine
4-(3-pyridinyl)phenylboronic acid pinacol ester Preparation Products
4-(3-pyridinyl)phenylboronic acid pinacol ester Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:929203-04-3)4-(3-pyridinyl)phenylboronic acid pinacol ester
Numero d'ordine:A10963
Stato delle scorte:in Stock
Quantità:25g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Thursday, 29 August 2024 20:17
Prezzo ($):310.0
Email:sales@amadischem.com
4-(3-pyridinyl)phenylboronic acid pinacol ester Letteratura correlata
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
-
3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
929203-04-3 (4-(3-pyridinyl)phenylboronic acid pinacol ester) Prodotti correlati
- 425378-79-6(Pyridine,3-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-)
- 1171891-07-8(5-Phenylpyridin-3-ylboronic acid pinacol ester)
- 939430-30-5(3-(3-pyridinyl)phenylboronic acid pinacol ester)
- 1233131-18-4(8-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Quinoline)
- 1032358-02-3(3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 921205-11-0(5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine)
- 1009033-87-7(4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine)
- 1171892-54-8((4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)phenyl)methanol)
- 1009033-83-3(4-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylpyridine)
- 1558024-18-2(Pyridine,4,4'-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene]bis-)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:929203-04-3)4-(3-pyridinyl)phenylboronic acid pinacol ester
Purezza:99%
Quantità:25g
Prezzo ($):310.0